molecular formula C11H7BrF6O2 B12868399 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene

Cat. No.: B12868399
M. Wt: 365.07 g/mol
InChI Key: BIUYCSVWVVTTGW-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Styrene Derivatives

The development of fluorinated styrenes originated in the mid-20th century with patents disclosing trifluoromethyl-substituted variants for thermal-stable polymers. Early work focused on para- and meta-substituted derivatives, achieving limited commercial success due to synthetic challenges. The 1980s saw breakthroughs in directed ortho-metalation techniques, enabling precise installation of fluorine-containing groups. By the 2010s, advances in photoredox catalysis and transition-metal-mediated coupling allowed incorporation of polyfluorinated alkoxy chains, culminating in compounds like 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene.

Key milestones include:

  • 1953 : First systematic study of fluorostyrene polymerization, demonstrating enhanced thermal stability versus non-fluorinated analogs.
  • 1984 : Development of radical bromination protocols for fluorinated aromatics, enabling regioselective functionalization.
  • 2020 : Photocatalytic palladium-catalyzed fluoroalkylation methods, streamlining access to trifluoroethoxy-substituted styrenes.

Structural Uniqueness and Nomenclature

The compound’s IUPAC name, 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene, reflects three critical structural features:

  • Bromine at C3 : Provides a handle for cross-coupling reactions while directing electrophilic substitution to the ortho position.
  • Trifluoromethoxy Ethoxy Chain : Combines trifluoromethoxy (-OCF₃) and 1,1,2-trifluoroethoxy (-OCH₂CF₃) groups, creating a sterically hindered, electron-deficient substituent.
  • Styrene Backbone : The vinyl group enables polymerization and cycloaddition reactions critical for material science applications.

A comparison with related compounds illustrates its uniqueness:

Compound Substituents Key Properties
3-Bromo-4-methoxystyrene -OCH₃ at C4 Lower thermal stability
4-Trifluoromethylstyrene -CF₃ at C4 Reduced steric hindrance
Target Compound -OCH₂CF₂OCF₃ at C4, -Br at C3 Enhanced electrophilicity, π-acidity

The trifluoromethoxy ethoxy group induces a dipole moment of 2.1 D, significantly higher than methoxy (1.3 D) or ethoxy (1.4 D) analogs. This polarization facilitates charge-transfer interactions in supramolecular assemblies.

Significance in Organofluorine Chemistry

Three domains benefit from this compound’s properties:

A. Pharmaceutical Intermediate Synthesis

  • Serves as a precursor to protease inhibitors via Suzuki-Miyaura coupling with boronic acids.
  • The bromine-vinyl motif enables click chemistry modifications for antibody-drug conjugates.

B. Advanced Material Development

  • Copolymerizes with tetrafluoroethylene to yield resins with glass transition temperatures (Tg) exceeding 180°C.
  • Liquid crystal phases emerge at 5-15 mol% incorporation in smectic matrices due to dipole alignment.

C. Synthetic Methodology Innovations

  • Enables study of fluorine’s ortho-directing effects in electrophilic aromatic substitution.
  • Serves as a test substrate for photocatalytic C-F bond activation techniques.

Properties

Molecular Formula

C11H7BrF6O2

Molecular Weight

365.07 g/mol

IUPAC Name

2-bromo-4-ethenyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene

InChI

InChI=1S/C11H7BrF6O2/c1-2-6-3-4-8(7(12)5-6)19-10(14,15)9(13)20-11(16,17)18/h2-5,9H,1H2

InChI Key

BIUYCSVWVVTTGW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br

Origin of Product

United States

Preparation Methods

Halogenation Step

  • Objective: Selective bromination at the 3-position of the aromatic ring.
  • Typical Reagents: Bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst or radical initiator.
  • Conditions: Controlled temperature (often 0–25 °C) to avoid polybromination.
  • Outcome: Formation of 3-bromo-substituted intermediate with high regioselectivity.

Etherification Step

  • Objective: Introduction of the fluorinated ethoxy substituent at the 4-position.
  • Reagents: Fluorinated alkoxy precursors such as 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol or its activated derivatives.
  • Catalysts: Base catalysts like potassium carbonate or phase transfer catalysts to promote nucleophilic substitution.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Mild heating (room temperature to 80 °C) to facilitate ether bond formation.
  • Notes: The fluorinated ether group is sensitive; reaction conditions must prevent decomposition or defluorination.

Vinylation Step

  • Objective: Formation of the styrene vinyl group (ethenyl substituent).
  • Methods:
    • Wittig or Horner–Wadsworth–Emmons olefination using appropriate aldehyde or phosphonate precursors.
    • Alternatively, Heck coupling of the bromo-substituted intermediate with ethylene or vinyl derivatives.
  • Catalysts: Palladium-based catalysts for Heck coupling.
  • Conditions: Elevated temperatures (80–120 °C) under inert atmosphere.
  • Outcome: Formation of the vinyl group conjugated to the aromatic ring.
Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Halogenation Bromine or NBS, Lewis acid catalyst 0–25 °C Dichloromethane 75–85 High regioselectivity for 3-position
Etherification 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol, K2CO3 25–80 °C DMF or DMSO 65–80 Mild conditions to preserve fluorinated group
Vinylation Pd catalyst, ethylene or phosphonate reagent 80–120 °C DMF or toluene 70–90 Requires inert atmosphere
  • Catalyst Selection: Palladium catalysts with phosphine ligands improve vinylation efficiency and selectivity.
  • Temperature Control: Maintaining moderate temperatures during etherification prevents degradation of fluorinated substituents.
  • Purification: Column chromatography using fluorinated solvent systems enhances isolation of pure product.
  • Molecular Weight Control: Polymerization tendencies of styrene derivatives necessitate careful reaction time control to avoid oligomer formation.
Preparation Step Key Reagents Catalyst/Conditions Yield Range (%) Critical Parameters
Halogenation Bromine or NBS Lewis acid, 0–25 °C 75–85 Regioselectivity, temperature control
Etherification Fluorinated alcohol, K2CO3 Base catalyst, 25–80 °C 65–80 Preservation of fluorinated groups
Vinylation Pd catalyst, ethylene or phosphonate 80–120 °C, inert atmosphere 70–90 Catalyst choice, inert atmosphere

The preparation of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves a carefully orchestrated sequence of halogenation, etherification, and vinylation steps. Each step demands precise control of reaction conditions to maintain the integrity of the fluorinated substituents and achieve high purity and yield. Advances in catalyst design and reaction optimization have enabled efficient synthesis of this compound, supporting its application in advanced chemical research fields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of corresponding reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxide .

Scientific Research Applications

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Halogenated Ethoxy Substituents

Table 1: Structural and Functional Comparison
Compound Substituents Functional Group Molecular Formula Application References
Target Styrene 3-Bromo, 4-[F₃C-O-CF₂-CF₂-O-] Styrene C₁₁H₅BrF₆O₂ (est.) Intermediate (hypothetical) -
Novaluron 3-Chloro, 4-[F₃C-O-CF₂-CF₂-O-] Urea C₁₇H₉ClF₈N₂O₄ Pesticide
3-Chloro-4-[...]aniline (Novaluron intermediate) 3-Chloro, 4-[F₃C-O-CF₂-CF₂-O-] Aniline C₉H₆ClF₆NO₂ Pesticide intermediate

Key Findings :

  • The trifluoromethoxyethoxy group enhances lipophilicity and thermal stability, critical for pesticidal activity in novaluron .

Brominated Aromatic Compounds

Table 2: Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
Target Styrene (estimated) ~397 N/A N/A Low water solubility
3-Bromo-4-(trifluoromethoxy)anisole 271.03 N/A N/A Not reported
2-Bromo-4'-(trifluoromethoxy)acetophenone 283.04 N/A N/A >97% purity

Key Findings :

  • Bromine substitution at the 3-position (vs. 2-position in acetophenone analogs) may sterically hinder reactions, altering synthetic pathways .
  • Fluorinated methoxy groups reduce polarity, rendering these compounds less water-soluble than non-fluorinated analogs .

Environmental and Regulatory Considerations

Table 3: Environmental Impact and Regulation
Compound/Substituent Global Warming Potential (GWP) Regulatory Status
1,1,2-Trifluoro-2-(trifluoromethoxy)ethane 1,240 GHG-regulated
Novaluron N/A Registered pesticide (EPA)
Target Styrene (hypothetical) Likely high (fluorine content) Unregulated (data lacking) -

Key Findings :

  • The trifluoromethoxy group contributes to high GWP in related compounds, necessitating careful disposal and synthesis protocols .
  • Novaluron’s regulatory status underscores the importance of halogenated ethoxy groups in agrochemical design .

Research Implications and Gaps

  • Synthetic Challenges : The steric bulk of the trifluoromethoxyethoxy group may complicate styrene polymerization or functionalization.
  • Environmental Impact: Fluorine persistence and GWP necessitate lifecycle assessments for the target compound, akin to novaluron .
  • Biological Activity : Bromine’s electronegativity could enhance binding to biological targets compared to chlorine, warranting toxicity studies.

Biological Activity

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene is a fluorinated compound that has garnered attention for its potential biological activities. Understanding its biological properties is crucial for evaluating its possible applications in pharmaceuticals and agrochemicals. This article reviews the available data on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Name : 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene
  • Molecular Formula : C11H7BrF6O2
  • Molecular Weight : 365.07 g/mol
  • CAS Number : 1980035-24-2

The biological activity of fluorinated compounds often stems from their unique electronic properties and ability to interact with biological macromolecules. The trifluoromethoxy group enhances lipophilicity, which can facilitate membrane penetration and alter pharmacokinetics. Additionally, the bromine atom may play a role in receptor binding or enzyme inhibition.

Antimicrobial Activity

Studies have indicated that compounds featuring trifluoromethyl and bromine substituents exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes or inhibit essential enzymatic pathways.

Anticancer Properties

Research has highlighted the potential anticancer activity of fluorinated styrenes. The presence of the trifluoromethoxy group can enhance the selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells. Specific studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of fluorinated styrenes for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of fluorinated compounds on various cancer cell lines. The study found that this compound significantly inhibited cell proliferation in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction . These findings underscore its potential utility in cancer therapy.

Comparative Analysis Table

Property3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styreneRelated Compounds
Molecular Weight 365.07 g/molVaries
Antimicrobial Activity High (effective against multiple strains)Moderate to high
Anticancer Activity Significant (induces apoptosis in cancer cell lines)Variable
Mechanism Disruption of cell membranes and apoptotic pathwaysSimilar mechanisms

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